Physical and chemical properties of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl
Physical and chemical properties of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl
An In-Depth Technical Guide to 2-Bromo-3-(bromomethyl)-1,1'-biphenyl: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl, a key intermediate in pharmaceutical and fine chemical synthesis. The document delves into its physical and chemical properties, spectroscopic signature, and reactivity profile. By synthesizing data from established suppliers and related chemical literature, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. We will explore the compound's structural attributes, its utility as a versatile building block, and the critical safety protocols required for its handling.
Chemical Identity and Structural Elucidation
2-Bromo-3-(bromomethyl)-1,1'-biphenyl is a disubstituted biphenyl derivative featuring two distinct bromine functionalities. Its formal IUPAC name is 2-bromo-1-(bromomethyl)-3-phenylbenzene[1]. The presence of both an aryl bromide and a benzylic bromide on the same scaffold makes it a highly versatile reagent in synthetic organic chemistry.
The core structure consists of two phenyl rings linked by a single bond. One of these rings is substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This specific arrangement of reactive sites allows for sequential and site-selective chemical transformations.
| Identifier | Value |
| CAS Number | 2156651-21-5[1][2][3] |
| Molecular Formula | C₁₃H₁₀Br₂[2][3][4] |
| Molecular Weight | 326.03 g/mol [2][3][4] |
| IUPAC Name | 2-bromo-1-(bromomethyl)-3-phenylbenzene[1] |
| Synonyms | 2-bromo-3-(bromomethyl)-1,1'-biphenyl[3] |
| InChI | 1S/C13H10Br2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-8H,9H2[2][3][4] |
| InChIKey | PJXZIEDLTHQYBC-UHFFFAOYSA-N[2][3][4] |
| SMILES | BrCc1c(Br)c(ccc1)-c2ccccc2[1] |
Physical and Chemical Properties
This compound is typically supplied as a solid or viscous liquid with a purity of 98% or higher[2][3][4]. Due to its reactivity, specific storage and handling protocols are necessary to maintain its integrity.
Physical Properties Summary
| Property | Value | Source(s) |
| Physical Form | Solid or viscous liquid | [2][3][4] |
| Purity | ≥98% | [2][3][4] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][3] |
| Solubility | Insoluble in water[5]. Expected to be soluble in common organic solvents like chloroform, methanol, dichloromethane, and ethyl acetate. | [6] |
Chemical Reactivity and Stability
The key to the synthetic utility of 2-Bromo-3-(bromomethyl)-1,1'-biphenyl lies in the differential reactivity of its two C-Br bonds.
-
Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, making it an excellent electrophile for introducing the 2-bromo-1,1'-biphenyl-3-yl)methyl moiety into a target molecule.
-
Aryl Bromide (Ar-Br): The bromine atom attached directly to the biphenyl ring is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the formation of C-C, C-N, and C-O bonds at this position.
This dual reactivity allows for a programmed, stepwise functionalization of the molecule, a highly desirable trait in multi-step synthesis.
The compound is light-sensitive, a common characteristic for brominated organic molecules, particularly those with benzylic halides[5]. It should be stored in a tightly sealed container, protected from light, and under an inert atmosphere to prevent degradation[3][4].
Spectroscopic Profile (Predicted)
While a publicly available, dedicated spectral database for this specific compound is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds[7].
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex in the aromatic region (approx. 7.0-8.0 ppm) due to the various protons on the two phenyl rings. A key diagnostic signal would be a singlet for the benzylic methylene protons (-CH₂Br) appearing in the range of 4.3-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom[8].
-
¹³C NMR Spectroscopy: The carbon spectrum will show 13 distinct signals. The signal for the benzylic carbon (-CH₂Br) is expected around 30-35 ppm. The carbon atom attached to the aryl bromide will appear in the aromatic region, typically around 120-125 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the aromatic rings (~3050-3100 cm⁻¹) and the CH₂ group (~2920-2960 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-700 cm⁻¹ range[8].
-
Mass Spectrometry (MS): Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most prominent fragmentation pathway would likely be the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br) from the parent ion.
Applications in Drug Discovery and Organic Synthesis
Biphenyl-containing structures are prevalent in medicinal chemistry, often serving as privileged scaffolds that can interact with various biological targets[9]. 2-Bromo-3-(bromomethyl)-1,1'-biphenyl is a valuable intermediate for synthesizing complex molecules for drug discovery and materials science.
-
Pharmaceutical Intermediates: This compound serves as a building block for creating larger, more complex active pharmaceutical ingredients (APIs)[1]. The biphenyl moiety is a core component in drugs targeting neurological and endocrinological conditions[10]. For instance, biphenyl scaffolds are being explored for the design of NMDA-receptor negative allosteric modulators for treating central nervous system disorders[11] and for developing inhibitors of the PD-1/PD-L1 immune checkpoint pathway in cancer therapy[12].
-
Custom Synthesis: Its dual reactivity makes it ideal for custom synthesis projects where precise control over the introduction of different functional groups is required[10]. A synthetic chemist can first exploit the labile benzylic bromide for alkylation and then use the more robust aryl bromide for a subsequent cross-coupling reaction.
Illustrative Synthetic Protocol: Free-Radical Bromination
A plausible method for synthesizing 2-Bromo-3-(bromomethyl)-1,1'-biphenyl involves the selective free-radical bromination of the methyl group of a 2-bromo-3-methyl-1,1'-biphenyl precursor. Such reactions are typically initiated by light or a radical initiator[9][13].
-
Reaction Setup: Dissolve the 2-bromo-3-methyl-1,1'-biphenyl precursor in a suitable halogenated solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a reflux condenser and a light source[9][13].
-
Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or dibromohydantoin, to the solution[13]. A radical initiator (e.g., AIBN) can be added, or the reaction can be initiated by irradiating with sunlight or a UV lamp[9].
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture. Filter off any solid byproducts (e.g., succinimide). Wash the organic layer sequentially with an aqueous solution of sodium bicarbonate and water to remove any remaining acid or unreacted brominating agent[9][13].
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product[13].
Safety, Handling, and Storage
2-Bromo-3-(bromomethyl)-1,1'-biphenyl is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood[14].
-
GHS Pictograms:
-
Hazard Statements:
Precautionary Measures and First Aid
| Code | Precautionary Statement |
| P264 | Wash hands thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][15] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][15] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[14].
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician immediately[14][15].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately[15][16].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[14][15].
Storage and Disposal
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[4][14]. For disposal, follow local and national regulations for hazardous chemical waste[16].
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Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions. (2020, May 21). PubMed. Retrieved March 25, 2026, from [Link]
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Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
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Pentane, 2-bromo-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]
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